(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
Description
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is a bicyclic amine featuring a fused [3.2.0] ring system with a furan substituent at the 1-position. Its stereochemistry and rigid bicyclic framework make it a valuable scaffold in medicinal chemistry, particularly for designing conformationally restricted analogues of bioactive molecules.
Properties
IUPAC Name |
(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARMJFBEFUNJK-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan and azabicyclo[3.2.0]heptane derivatives.
Key Reactions: The key reactions include cyclization and functional group transformations to introduce the furan ring and the azabicyclo heptane structure.
Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: Reduction reactions can be used to modify the azabicyclo heptane structure.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the azabicyclo heptane structure can produce various amine derivatives.
Scientific Research Applications
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The furan ring and azabicyclo heptane structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Heteroaromatic Substituents
(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane Substituent: Phenyl replaces furan. This substitution may alter pharmacokinetic properties such as membrane permeability .
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane Hydrochloride Substituent: Thiophene replaces furan.
Functionalized Derivatives
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- Framework : [2.2.1] bicyclic system with geminal difluoro substitution.
- Impact : The smaller [2.2.1] ring increases ring strain, while fluorine atoms improve metabolic stability and modulate electronic properties .
2-Propen-1-yl (1S,4S)-3-Oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Modifications: Incorporates a thia-oxo group and propenyl ester.
Bicyclic Framework Variations
Key Observations :
- Larger bicyclic systems (e.g., [3.2.1]octane) or hybrid frameworks (e.g., Compound [33]) exhibit enhanced biological potency, likely due to increased conformational rigidity or additional binding interactions .
- Oxygen or sulfur incorporation (e.g., 2-oxa or 2-thia derivatives) modifies electronic properties and synthetic routes .
Stereochemical Considerations
- Misassignment Corrections : Early studies misassigned stereochemistry in (1S,3S,4R)-2-azabicyclo[2.2.1]heptane derivatives, later rectified via X-ray crystallography. Proper stereochemistry is critical for activity, as pseudo-enantiomers (e.g., (1R,4R,5S)- vs. (1S,4S,5R)-) show divergent chiral induction and biological profiles .
- Impact on Synthesis : Stereochemistry influences reaction pathways. For example, pseudo-enantiomeric starting materials in thiourea syntheses yield distinct product sets with varying enantiomeric excess .
Biological Activity
The compound (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is notable for its unique structural features, combining a furan ring with an azabicyclo heptane framework. This configuration suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C₁₀H₁₃N₁O₁
Molecular Weight: 163.22 g/mol
InChI: InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H₂/t8-,10-/m0/s1
This compound's structure allows for various interactions at the molecular level, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors and enzymes. The furan moiety enhances its lipophilicity, facilitating membrane permeability and receptor interaction.
Key Targets:
- Dopamine Receptors: Research indicates that similar compounds exhibit significant binding affinity for dopamine receptors, particularly D(2L) and D(3) subtypes, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease .
- Enzymatic Activity Modulation: The compound may influence enzymatic pathways through competitive or non-competitive inhibition mechanisms, potentially affecting metabolic processes.
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds exhibit promising antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity .
Antiparasitic Activity
Related compounds have demonstrated antiplasmodial and antitrypanosomal activities. For instance, certain azabicyclo compounds have shown IC50 values in the low micromolar range against Plasmodium falciparum . This suggests potential applications in treating malaria and other parasitic infections.
Antioxidant Properties
The antioxidant capacity of this compound can be evaluated using DPPH assays, which measure the compound's ability to scavenge free radicals . Such properties are beneficial in preventing oxidative stress-related diseases.
Case Studies
Case Study 1: Antiparasitic Efficacy
A series of azabicyclo compounds were synthesized and tested for their antiplasmodial activity against P.falciparum K1 strain. The results indicated that modifications on the bicyclic framework could enhance activity, with some derivatives achieving IC50 values as low as 0.487 µM .
Case Study 2: Antimicrobial Screening
A comprehensive screening of bicyclic compounds revealed that certain derivatives exhibited significant antimicrobial activity against a range of bacterial strains, demonstrating the potential for developing new antibiotics from this class of compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,5S)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | Structure | Moderate antiproliferative activity |
| (1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane | Structure | Significant binding to dopamine receptors |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane, and how are intermediates characterized?
- Methodology :
- Route 1 : Reaction of bicyclic phosphate intermediates with DMF under inert atmosphere yields azide intermediates, followed by oxidation with oxalyl chloride/DMSO to form aldehydes. Final purification is achieved via column chromatography .
- Route 2 : For analogous azabicyclo compounds, NaBH₄ reduction and Pd/C-catalyzed hydrogenation are critical steps. Intermediate characterization relies on ¹H-NMR and HRMS to confirm regiochemistry and purity .
Q. How can NMR spectroscopy differentiate 2-azabicyclo[2.2.1]heptane from 2-azabicyclo[3.2.1]octane derivatives?
- Methodology :
- ¹H-NMR spectral differences arise from ring strain and substituent orientation. For example, [3.2.1]octane derivatives exhibit distinct coupling patterns due to larger ring flexibility, while [2.2.1]heptanes show sharper splitting from rigid bicyclic frameworks .
- 2D-NMR (e.g., NOESY) resolves spatial proximity of protons in crowded bicyclic systems, distinguishing endo vs. exo stereochemistry .
Advanced Research Questions
Q. How are contradictions in stereochemical assignments resolved during azabicyclo compound synthesis?
- Methodology :
- Multi-technique validation : Initial misassignments (e.g., endo vs. exo epimers) are corrected using X-ray crystallography for absolute configuration and 2D-NMR (COSY, HSQC) for relative stereochemistry .
- Case Study : A 2015 review error in azanorbornane stereochemistry was rectified by reanalyzing crystallographic data and comparing experimental vs. computed NMR shifts .
Q. How does bicyclic ring size influence bioactivity in enzymatic inhibition studies?
- Data Analysis :
| Compound | Bicyclic Structure | IC₅₀ (µM) |
|---|---|---|
| [32] | [2.2.1]heptane | 77.57 |
| [33] | [3.2.1]octane | 6.25 |
- Mechanistic Insight : The larger [3.2.1]octane scaffold in [33] enhances binding pocket complementarity, reducing IC₅₀ by ~12-fold compared to [2.2.1]heptane derivatives .
Q. What role do DFT calculations play in elucidating azabicyclo ring-expansion mechanisms?
- Methodology :
- Reaction Pathway Modeling : DFT calculations identified aziridinium intermediates during ring expansion from [2.2.1]heptane to [3.2.1]octane. Transition state analysis explained regioselectivity and energy barriers .
- Validation : Computed NMR shifts matched experimental data, confirming proposed intermediates .
Q. How can chiral induction be optimized in enantiomerically pure azabicyclo syntheses?
- Methodology :
- Ligand Screening : Chiral ligands (e.g., pseudo-enantiomeric variants) improve enantiomeric excess (ee). For example, reversing ligand chirality increased yield but reduced ee due to competing pathways .
- Solvent/Additive Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance chiral induction by stabilizing transition states .
Q. What purification strategies ensure stereochemical fidelity in azabicyclo compounds?
- Methodology :
- Chromatography : Chiral stationary phases (e.g., Chiralpak® AD-H) resolve diastereomers. Eluent composition (e.g., 95:5 hexane:isopropanol) optimizes resolution .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enriches enantiopure products .
Key Notes
- Methodological Focus : Emphasis on experimental design, analytical validation, and mechanistic analysis over definitions or commercial aspects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
